Chlorpromazine Sulfone N-Oxide Hydrochloride (Chlorpromazine N,S,S-Trioxide Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine Sulfone N-Oxide Hydrochloride involves the oxidation of chlorpromazine. The process typically includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete oxidation of the sulfur atom to the sulfone and the nitrogen atom to the N-oxide .
Industrial Production Methods
Industrial production of Chlorpromazine Sulfone N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine Sulfone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation states.
Reduction: Reduction reactions can revert the compound to its original state or intermediate forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chlorpromazine Sulfone N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders and other medical conditions.
Mechanism of Action
The exact mechanism of action of Chlorpromazine Sulfone N-Oxide Hydrochloride is not fully understood. it is believed to act primarily as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, which reduces the activity of dopamine signaling pathways. This action is thought to contribute to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: The parent compound, used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.
Thioridazine: A phenothiazine antipsychotic similar to chlorpromazine but with different side effect profiles.
Uniqueness
Chlorpromazine Sulfone N-Oxide Hydrochloride is unique due to its specific oxidation state and the presence of both sulfone and N-oxide functional groups. These features confer distinct chemical and pharmacological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C17H20Cl2N2O3S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O3S.ClH/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)24(22,23)17-9-8-13(18)12-15(17)19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
InChI Key |
WMBCIABXLCLUGN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.